Sodium O,O-diethyl phosphorothioate

Vue d'ensemble

Description

Sodium O,O-diethyl phosphorothioate is a chemical compound that is part of the organophosphorus class of compounds. It is related to various other compounds that have been studied for their unique chemical properties and reactions. For instance, sodium phosphaethynolate (Na(OCP)) has been used as a "P" transfer reagent in the synthesis of N-heterocyclic carbene supported P3 and PAsP radicals . Although not directly related to sodium O,O-diethyl phosphorothioate, this highlights the reactivity of sodium-containing phosphorus compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of related organophosphorus compounds has been explored in various studies. For example, O-ethyl N, N-diethyl phosphoroamido-thionochloridate has been prepared and its reaction with sodium hydrosulfide has been studied, yielding O,O-diethyl N,N-diethyl phosphorothionoamidate . Additionally, the synthesis of N-(cyclic phosphonate)-substituted phosphoramidothioates from O,O-diethyl phosphoramidothioate has been reported, demonstrating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular and crystal structure of O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate has been determined by single crystal X-ray diffraction studies . This provides insight into the structural aspects of organophosphorus compounds, which is essential for understanding their reactivity and properties.

Chemical Reactions Analysis

Various chemical reactions involving organophosphorus compounds have been documented. For instance, the reaction between sodium O,O-diethyl phosphorothioite and p-chlorobenzenesulfonyl chloride has been shown to proceed anomalously, leading to a variety of products including sodium p-chlorobenzenesulfinate and O,O-diethyl phosphorochloridothioate . Additionally, the addition of O,O-diethyl hydrogen phosphorothidite to ketones and aldehydes has been explored, resulting in the formation of keto phosphonothionic esters and α-hydroxy phosphonothionic esters .

Physical and Chemical Properties Analysis

The degradation of sodium O,O-diethyl dithiophosphate by bacteria from metalworking fluids has been studied, revealing the breakdown process involving the formation of ethanol, aldehyde, and orthophosphate . This study provides insight into the biodegradation and environmental fate of such compounds. Furthermore, the selective synthesis of geometrical isomers of O,O-diethyl O-1-(N-methoxyimino)ethylphosphorothioate and the observation of a thiono-thiolo rearrangement reaction have been reported, which are important for understanding the chemical behavior of these compounds .

Applications De Recherche Scientifique

Thermodynamics of Phosphorothioate Ester Hydrolysis

- Phosphorothioate esters, like Sodium O,O-Diethyl Phosphorothioate, exhibit unique thermodynamic properties in hydrolysis reactions compared to phosphate esters. Research has shown that sulfur substitution in these compounds accelerates the rates of monoesters while slowing the rates of diesters and triesters. This suggests potential applications in chemical processes where specific reaction rates are critical (Purcell & Hengge, 2005).

Structural Insights from X-ray Diffraction

- The molecular and crystal structure of Sodium O,O-Diethyl Phosphorothioate derivatives have been studied using X-ray diffraction. Such structural studies are essential for understanding the chemical behavior and potential applications in various fields, including material science and molecular engineering (Althoff et al., 2019).

Sodium Electrodeposition Studies

- Research into the morphologies of sodium electrodeposits in various carbonate systems, including those involving compounds like Sodium O,O-Diethyl Phosphorothioate, provides insights into better battery technologies and energy storage solutions (Rodriguez et al., 2017).

Ionophores for Silver Ion-Selective Membrane Electrodes

- Studies have shown that certain phosphorothioates, related to Sodium O,O-Diethyl Phosphorothioate, can be used as effective ionophores in membrane electrodes for selective detection of silver ions. This suggests potential applications in environmental monitoring and analytical chemistry (Xu & Katsu, 2001).

B-Z Conversion in Stereodefined Phosphorothioate Oligonucleotides

- Research on phosphorothioate oligonucleotides, which are structurally similar to Sodium O,O-Diethyl Phosphorothioate, has revealed their ability to adopt specific conformations under certain conditions. Such studies are crucial for advancing our understanding of nucleic acid chemistry and for developing new therapeutic agents (Boczkowska et al., 2000).

Degradation Studies in Agricultural Contexts

- The degradation behavior of chlorpyrifos, a compound related to Sodium O,O-Diethyl Phosphorothioate, has been studied in various agricultural soils. Understanding the environmental fate of such compounds is crucial for assessing their impact on ecosystems and for developing safer pest control methods (Das & Adhya, 2015).

Visual Detection of Pesticides Using Gold Nanoparticles

- Innovative methods for detecting pesticides, using compounds structurally related to Sodium O,O-Diethyl Phosphorothioate, have been explored. This includes the use of gold nanoparticles for rapid, visual detection, which is significant for environmental monitoring and public health safety (Lisha, Anshup, & Pradeep, 2009).

Propriétés

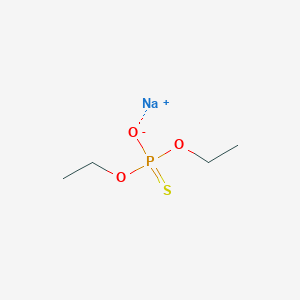

IUPAC Name |

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPPRYJBYFNJTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2465-65-8 (Parent) | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60207235 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium O,O-diethyl phosphorothioate | |

CAS RN |

5852-63-1 | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)